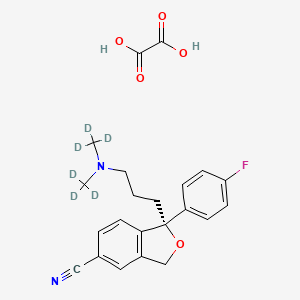

(R)-Citalopram-d6 Oxalate

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(1R)-1-[3-[bis(trideuteriomethyl)amino]propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O.C2H2O4/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;3-1(4)2(5)6/h4-9,12H,3,10-11,14H2,1-2H3;(H,3,4)(H,5,6)/t20-;/m1./s1/i1D3,2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTGRHKOEFSJQNS-GIJPFRRLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCC[C@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)C([2H])([2H])[2H].C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Isotopic Incorporation of R Citalopram D6 Oxalate

Chemical Synthesis Pathways for Deuterated Citalopram (B1669093) Derivatives

The synthesis of this specialized compound begins with the creation of the correct stereoisomer of the citalopram backbone, followed by the introduction of deuterium (B1214612), and concludes with the preparation of the stable oxalate (B1200264) salt.

Obtaining the enantiomerically pure (R)-citalopram is the foundational step. Two primary strategies are employed to achieve this stereoselectivity:

Chiral Resolution of a Key Intermediate: A common and effective method involves the synthesis of a racemic open-chain precursor, the diol known as (R,S)-4-[4-(dimethylamino)-1-(4′-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)-benzonitrile. This racemic diol can be separated into its constituent enantiomers through the use of a chiral resolving agent, such as an optically pure form of di-p-toluoyltartaric acid. The diastereomeric salts formed exhibit different solubilities, allowing for their separation by fractional crystallization. Once the desired (R)-diol diastereomer is isolated, the chiral auxiliary is removed, yielding the enantiomerically pure (R)-diol. justia.comnih.govgoogle.com

Stereoselective Ring Closure: Following the isolation of the (R)-diol, a ring-closure reaction is performed to form the dihydroisobenzofuran ring system characteristic of citalopram. This intramolecular cyclization is typically acid-catalyzed, often using sulfuric acid in a solvent like toluene, and proceeds with retention of the stereochemistry at the chiral center. google.com This ensures that the (R)-configuration of the diol is transferred to the final (R)-citalopram product.

Chiral Chromatography: An alternative, though often more resource-intensive, method is the direct separation of racemic citalopram into its (R)- and (S)-enantiomers using chiral high-performance liquid chromatography (HPLC). This technique uses a chiral stationary phase that interacts differently with each enantiomer, causing them to elute at different times for effective separation.

The defining feature of (R)-Citalopram-d6 is the presence of six deuterium atoms on the N,N-dimethylamino group. This is achieved by modifying a precursor molecule, typically (R)-didesmethylcitalopram or (R)-monodesmethylcitalopram, which lacks one or both methyl groups.

The most common and efficient method for this transformation is reductive amination using deuterated reagents. The precursor amine is reacted with deuterated formaldehyde (B43269) (paraformaldehyde-d2) and a reducing agent. To complete the hexadeuteration, a deuterated reducing agent like sodium cyanoborodeuteride (NaBD₃CN) or a deuterated formic acid (DCOOH) can be used. Alternatively, sequential methylation using a deuterated methylating agent like methyl-d3 iodide (CD₃I) on the corresponding desmethyl or didesmethyl precursor is a viable pathway. researchgate.netresearchgate.net This ensures the deuterium atoms are placed specifically on the methyl groups of the side chain, which is a common site of metabolic activity.

The final step in the synthesis is the formation of the oxalate salt. The free base of (R)-Citalopram-d6, which is typically an oil at room temperature, is dissolved in a suitable organic solvent such as acetone (B3395972) or ethyl acetate. nih.govgoogleapis.com A solution of oxalic acid (one molar equivalent) in the same or a miscible solvent is then added to the solution of the free base. This causes the (R)-Citalopram-d6 oxalate salt to precipitate out of the solution as a stable, crystalline solid, which can then be collected by filtration, washed, and dried. fda.govepo.org

Isotopic Enrichment and Purity Assessment

Ensuring the quality of this compound requires rigorous analytical testing to confirm its isotopic enrichment and identify any impurities. This is crucial for its application as an internal standard, where high isotopic purity is necessary for accurate quantification. musechem.com

The primary goal of this analysis is to verify that the compound contains the correct number of deuterium atoms at the specified locations. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is typically used.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is the principal technique for determining isotopic enrichment. rsc.orgnih.gov It can precisely measure the mass of the molecule and distinguish between the desired d6-labeled compound and any lower isotopologues (d0 to d5). The relative abundance of each isotopologue is calculated from the integrated signals in the mass spectrum. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: While ¹H NMR can indicate the absence of protons at the labeled positions, ²H (Deuterium) NMR provides direct evidence of the deuterium atoms. sigmaaldrich.comnih.gov It confirms that the deuterium incorporation has occurred at the intended dimethylamino position and not elsewhere on the molecule.

Isotopic impurities in a deuterated standard are molecules with an incorrect number of deuterium atoms. For (R)-Citalopram-d6, these would primarily be isotopologues containing fewer than six deuterium atoms (d0-d5). The presence of the unlabeled (d0) compound is of particular concern as it can interfere with the quantification of the target analyte in experimental samples.

The control of these isotopic impurities is a critical quality attribute. nih.govresearchgate.net Analytical methods must be sensitive enough to detect and quantify these impurities at very low levels.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most common method for quantifying isotopic impurities. acs.orgacs.org The chromatographic separation step removes non-volatile and chemically distinct impurities, while the mass spectrometer resolves the target compound from its isotopologues based on their mass-to-charge ratio.

Molecular Rotational Resonance (MRR) Spectroscopy: This is a highly sensitive gas-phase technique that can unambiguously identify and quantify different isotopologues, even in complex mixtures, without the need for chromatographic separation. nih.gov It provides precise information on the isotopic distribution.

The acceptable level of isotopic impurities is typically defined by regulatory guidelines, with a high percentage of isotopic enrichment (often >98%) required for use as a reliable analytical standard. musechem.com

Stereochemical Characterization of this compound

The stereochemical integrity of this compound is paramount, as the biological activity of citalopram resides almost exclusively in the (S)-enantiomer. nih.gov Therefore, rigorous analytical methods are required to confirm the identity of the (R)-isomer and to determine its enantiomeric purity.

Enantiomeric Excess Determination and Optical Purity

Enantiomeric excess (e.e.) is a measure of the purity of a chiral substance. It quantifies the degree to which one enantiomer is present in excess of the other. For this compound, it is critical to confirm that the compound is not contaminated with its (S)-enantiomer. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most widely used and reliable technique for this purpose. nih.govresearchgate.net

The principle of chiral HPLC is to use a column containing a chiral material that interacts differently with the two enantiomers. This differential interaction causes one enantiomer to travel through the column faster than the other, resulting in their separation and allowing for their individual quantification. oup.com A variety of chiral columns have been proven effective for separating citalopram enantiomers, including those based on derivatized polysaccharides like cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® and Chiralpak® series). nih.govresearchgate.netnih.gov

The mobile phase composition, which typically consists of a mixture of a nonpolar solvent like n-hexane and an alcohol modifier such as isopropanol (B130326) or ethanol, is optimized to achieve the best separation (resolution). researchgate.netakjournals.com An amine additive like diethylamine (B46881) is often included to improve peak shape and resolution. nih.govresearchgate.net Detection is commonly performed using a UV detector. oup.comresearchgate.net By analyzing a sample of this compound, the presence of any (S)-Citalopram-d6 Oxalate would appear as a separate peak in the chromatogram. The enantiomeric excess can be calculated from the relative areas of the two peaks.

Table 1: Example HPLC Conditions for Chiral Separation of Citalopram Enantiomers

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Chiral Column | Chiralcel OC® | Chiralcel OJ-H® | Cyanopropyl with Chiral Additive |

| Mobile Phase | n-hexane:isopropanol:diethylamine (85:15:0.2, v/v/v) | n-hexane:alcohol:diethylamine (80:20:0.1, v/v/v) | Acetonitrile (B52724):0.1% Triethylammonium Acetate Buffer (pH 4.0) with 12 mM β-cyclodextrin (10:90, v/v) |

| Flow Rate | 0.7 mL/min | 0.5 mL/min | 0.8 mL/min |

| Detection | UV at 245 nm | UV at 240 nm | UV at 240 nm |

| Reference | akjournals.com | researchgate.net | oup.com |

Structural Elucidation Techniques for Stereoisomers

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. jchps.com

¹H NMR: This technique gives information about the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, ¹H NMR would confirm the absence of signals corresponding to the N-methyl protons (which have been replaced by deuterium) and verify the signals for the aromatic and propyl chain protons.

¹³C NMR: This provides information on the different carbon environments in the molecule. It can be used to confirm the total number of carbon atoms and verify the major structural components.

2D NMR Techniques: Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, confirming the exact structure of the molecule. researchgate.net While standard NMR can confirm the chemical structure, specialized NMR techniques using chiral solvating agents or chiral derivatizing agents can sometimes be used to distinguish between enantiomers, although chiral chromatography is more common for purity assessment.

Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio of a molecule, thus confirming its molecular weight. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental formula (C₂₀H₁₅D₆FN₂O for the free base). The observed mass would be approximately 6 mass units higher than that of the non-deuterated compound. Tandem mass spectrometry (MS/MS) involves fragmenting the molecule and analyzing the masses of the fragments. researchgate.netnih.gov This fragmentation pattern provides a "fingerprint" that helps to confirm the structure. For instance, fragmentation of the dimethylaminopropyl side chain would yield fragments that are 6 mass units heavier than those from unlabeled citalopram, confirming the location of the deuterium labels. researchgate.net

Together, these techniques provide unambiguous confirmation of the molecular structure, the site of isotopic incorporation, and the stereochemical purity of this compound.

Advanced Analytical Methodologies Utilizing R Citalopram D6 Oxalate

Mass Spectrometry Applications in Quantitative and Qualitative Analysis

The unique mass signature of (R)-Citalopram-d6 Oxalate (B1200264) makes it an ideal internal standard for mass spectrometry-based assays, ensuring accuracy and reproducibility by correcting for variations in sample preparation and instrument response.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocols

LC-MS/MS has emerged as a gold standard for the sensitive and selective quantification of pharmaceuticals in biological fluids. In the context of citalopram (B1669093) analysis, (R)-Citalopram-d6 Oxalate is frequently employed as an internal standard. sigmaaldrich.comcuny.edu A typical LC-MS/MS protocol involves the extraction of the analyte and the internal standard from the matrix, followed by chromatographic separation and detection by tandem mass spectrometry. cuny.eduresearchgate.net

The use of a deuterated internal standard like this compound is crucial for mitigating matrix effects and ensuring accurate quantification. researchgate.net For instance, a method for the simultaneous, stereoselective quantification of citalopram and its active metabolite in human plasma and breast milk utilizes a two-step sample preparation involving protein precipitation and solid-phase extraction, followed by LC-MS/MS analysis. researchgate.net The multiple reaction monitoring (MRM) mode is often used to enhance sensitivity and selectivity, with specific precursor-to-product ion transitions monitored for both the analyte and the internal standard. acs.org

Table 1: Representative LC-MS/MS Parameters for Citalopram Analysis

| Parameter | Value |

|---|---|

| Column | Kinetex Biphenyl (50 x 3.0 mm) cuny.edu |

| Mobile Phase A | 0.1% formic acid in water cuny.edu |

| Mobile Phase B | 0.1% formic acid in acetonitrile (B52724) cuny.edu |

| Flow Rate | 0.7 mL/min cuny.edu |

| Ionization Mode | Positive Electrospray Ionization (ESI+) researchgate.net |

| Monitored Transitions (Citalopram) | m/z 325.1 > 262.0 and m/z 325.1 > 109.0 researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

While LC-MS/MS is more commonly used, GC-MS also presents a viable method for the determination of citalopram and its metabolites. uj.edu.pl In GC-MS based methods, derivatization of the analytes is often necessary to improve their volatility and chromatographic behavior. researchgate.net this compound can serve as an internal standard in these assays as well, providing a reliable means for quantification. sigmaaldrich.com GC-MS methods can be highly specific, particularly when operated in the selected ion monitoring (SIM) mode. uj.edu.pl

Stable Isotope Dilution Mass Spectrometry (SIDMS) in Complex Biological Matrices

Stable Isotope Dilution Mass Spectrometry (SIDMS) is a powerful quantitative technique that relies on the addition of a known amount of a stable isotope-labeled version of the analyte to the sample. This compound is perfectly suited for this purpose in the analysis of citalopram enantiomers. medchemexpress.comscbt.com By measuring the ratio of the unlabeled analyte to the labeled internal standard, highly accurate and precise quantification can be achieved, even in complex biological matrices where significant sample loss or matrix effects may occur. diva-portal.org This approach has been successfully applied to study the enantioselective degradation of citalopram in estuarine waters. rsc.org

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI)

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) is a cutting-edge technique that allows for the visualization of the spatial distribution of molecules within tissue sections. In a study mapping the distribution of citalopram in mouse brain tissue, (±)-citalopram-d6 oxalate was used as an internal standard. acs.orgdiva-portal.orgnih.gov The internal standard was applied to the tissue sections to normalize the signal and enable quantitative imaging. diva-portal.orgnih.gov This methodology provides invaluable insights into the pharmacokinetics and target engagement of drugs within specific anatomical regions. acs.org The study successfully cross-validated the MALDI-MSI results with LC-MS/MS, demonstrating the robustness of using deuterated citalopram as an internal standard for quantitative tissue imaging. acs.orgdiva-portal.orgnih.gov

Chiral Separation Techniques for Enantiomeric Studies

Citalopram is a chiral compound, with the (S)-enantiomer (escitalopram) being responsible for the majority of its pharmacological activity. khanacademy.orgepo.org Therefore, the ability to separate and quantify the individual enantiomers is of paramount importance.

Enantioselective High-Performance Liquid Chromatography (HPLC)

Enantioselective High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the chiral separation of citalopram. researchgate.net These methods typically employ a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. This compound can be used as an internal standard in these assays to ensure accurate quantification of each enantiomer.

Various types of CSPs have been utilized for the separation of citalopram enantiomers, including cellulose-based and cyclodextrin-based columns. researchgate.netnih.gov For instance, a method using a cellulose-based Chiralcel OJ-H chiral stationary phase was developed for the separation of escitalopram (B1671245) from its (R)-enantiomer impurity. nih.gov Another approach involves using β-cyclodextrin as a chiral mobile phase additive. researchgate.net The development of "green" HPLC methods using more environmentally friendly solvents like ethanol-water mixtures has also been a focus of recent research. nih.gov

Table 2: Example of an Enantioselective HPLC Method for Citalopram

| Parameter | Description |

|---|---|

| Chiral Stationary Phase | Cellulose (B213188) tris(3,5-Dimethylphenylcarbamate)-based (Lux Cellulose-1) mdpi.com |

| Mobile Phase | Acetonitrile/Water mixture mdpi.com |

| Detection | UV or Mass Spectrometry |

| Application | Simultaneous determination of R-citalopram and other impurities in escitalopram formulations. mdpi.com |

The use of this compound as an internal standard in these advanced analytical methodologies is indispensable for achieving the high levels of accuracy, precision, and reliability required in pharmaceutical analysis and clinical research. Its application ensures that the data generated from these sophisticated techniques are robust and can be confidently used to understand the complex behavior of chiral drugs like citalopram.

Supercritical Fluid Chromatography (SFC) for Chiral Resolution

Supercritical fluid chromatography (SFC) has emerged as a powerful technique for the chiral separation of pharmaceutical compounds, offering advantages over traditional high-performance liquid chromatography (HPLC), such as faster analysis times and reduced organic solvent consumption. ntnu.no In the context of citalopram analysis, SFC is particularly effective for resolving its enantiomers, (S)-citalopram and (R)-citalopram.

The chiral separation of citalopram base has been successfully achieved using a semi-preparative Chiralpak AD column with supercritical CO2 as the primary mobile phase. nih.gov The addition of alcohol modifiers, such as methanol, ethanol, and 2-propanol, is crucial for achieving optimal separation. nih.gov Research has shown that the type and concentration of the alcohol modifier, along with the presence of an additive like diethylamine (B46881), significantly influence the retention and resolution of the enantiomers. nih.govresearchgate.net For instance, the best separation was obtained with 10% 2-propanol and 0.1% diethylamine, resulting in a resolution of 2.15. nih.gov

Furthermore, ultra-high performance supercritical fluid chromatography-tandem mass spectrometry (UHPSFC-MS/MS) methods have been developed for the enantiomeric separation and quantification of R/S-citalopram in biological matrices like serum. researchgate.netnih.gov These methods often utilize polysaccharide-based chiral stationary phases, such as cellulose-based columns (e.g., UPC² Trefoil CEL2), and a mobile phase consisting of CO2 and a mixture of organic solvents with an additive like ammonium (B1175870) acetate. ntnu.noresearchgate.netnih.govresearchgate.net A typical UHPSFC-MS/MS method can achieve baseline separation of the enantiomers in a short run time, for example, 4 minutes. researchgate.netnih.gov

Table 1: Exemplary SFC Method Parameters for Citalopram Enantiomer Separation

| Parameter | Condition |

|---|---|

| Column | UPC² Trefoil CEL2 researchgate.netnih.govresearchgate.net |

| Mobile Phase | CO2 and Methanol/Acetonitrile (70:30, v/v) with 10mM Ammonium Acetate researchgate.netnih.govresearchgate.net |

| Flow Rate | Not specified |

| Injection Volume | 1 µL researchgate.netnih.govresearchgate.net |

| Detection | Tandem Mass Spectrometry (MS/MS) researchgate.netnih.govresearchgate.net |

| Run Time | 4 minutes researchgate.netnih.govresearchgate.net |

Capillary Electrophoresis (CE) for Enantiomeric Separation

Capillary electrophoresis (CE) is another powerful technique for the enantioselective separation of chiral compounds, valued for its high efficiency, low sample consumption, and rapid analysis times. researchgate.net Several CE methods have been developed for the chiral separation of citalopram and its metabolites. nih.govpharmgkb.org

These methods typically employ a chiral selector, most commonly a cyclodextrin (B1172386) (CD) derivative, added to the background electrolyte (BGE). researchgate.netnih.govresearchgate.net The choice of CD, its concentration, the pH and concentration of the buffer, and the applied voltage are critical parameters that are optimized to achieve baseline separation. For instance, a method using β-cyclodextrin (β-CD) sulfate (B86663) as the chiral selector in a phosphate (B84403) buffer at pH 2.5 achieved baseline separation of citalopram enantiomers in less than 6 minutes. nih.gov Another rapid method resolved the enantiomers in under 1.5 minutes using a citrate (B86180) buffer at pH 5.5 with β-CD sulfate. nih.gov Carboxymethyl-γ-cyclodextrin (CM-γ-CD) has also been effectively used as a chiral selector. researchgate.netnih.gov

Table 2: Comparison of CE Methods for Citalopram Enantioseparation

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Chiral Selector | β-cyclodextrin (β-CD) sulfate nih.gov | Carboxymethyl-γ-cyclodextrin (CM-γ-CD) researchgate.netnih.gov |

| Background Electrolyte | 35 mM phosphate buffer, pH 2.5 nih.gov | 20 mM phosphate buffer, pH 7 nih.gov |

| Voltage | -20 kV nih.gov | 30 kV nih.gov |

| Temperature | 25°C nih.gov | 15°C nih.gov |

| Separation Time | < 6 minutes nih.gov | < 4 minutes nih.gov |

Analytical Method Development and Validation Protocols

The development and validation of analytical methods are crucial to ensure the reliability and accuracy of quantitative data. For methods involving this compound, this process follows stringent guidelines to establish the method's performance characteristics.

Evaluation of Method Robustness and Reliability

Method robustness is the ability of an analytical method to remain unaffected by small, deliberate variations in method parameters. nih.gov This evaluation is a critical part of method validation, ensuring its reliability during routine use. researchgate.netnih.gov For CE methods, a Plackett-Burman fractional factorial experimental design can be employed to assess the influence of multiple factors simultaneously, such as buffer concentration, pH, voltage, and temperature. researchgate.net

Validation of these analytical methods typically includes the assessment of linearity, accuracy, precision (repeatability and intermediate precision), and limits of detection (LOD) and quantitation (LOQ). researchgate.netrjptonline.org For instance, a validated UHPSFC-MS/MS method for R/S-citalopram in serum demonstrated between-assay relative standard deviations in the range of 3.4-4.5% and recoveries of 81-91%. researchgate.netresearchgate.net Similarly, a validated CE method showed accuracy between 98-101% and LOD and LOQ of 0.06 and 0.2 mg L⁻¹, respectively. researchgate.net

Mitigation of Matrix Effects in Sample Analysis

Matrix effects, the suppression or enhancement of analyte signal due to co-eluting components from the sample matrix, are a significant challenge in bioanalysis, particularly with mass spectrometric detection. lcms.czchromforum.org The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the preferred approach to mitigate these effects. wuxiapptec.com

Since a SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes and experiences the same degree of ionization suppression or enhancement. wuxiapptec.com By calculating the ratio of the analyte response to the internal standard response, the variability caused by matrix effects can be effectively normalized. wuxiapptec.com In the analysis of citalopram in serum using UHPSFC-MS/MS, the use of S-Citalopram-d6 as an internal standard resulted in matrix effects ranging from 96 to 101%, demonstrating excellent compensation. researchgate.netresearchgate.net Similarly, for the analysis of citalopram enantiomers in plasma and breast milk, internal standard-normalized matrix effects were found to be between 98% and 105%. researchgate.net

Application as a Certified Reference Material and Internal Standard

This compound is a crucial tool in analytical chemistry, serving both as a certified reference material (CRM) and an internal standard. sigmaaldrich.comscbt.comlgcstandards.com As a CRM, it provides a benchmark for the accurate calibration of analytical instruments and for quality control purposes. sigmaaldrich.comsigmaaldrich.com The United States Pharmacopeia (USP) provides a reference standard for (R)-Citalopram oxalate for use in specified quality tests and assays. sigmaaldrich.com

In quantitative analysis, particularly in methods employing mass spectrometry, this compound is widely used as an internal standard. nih.govdiva-portal.orgcuny.edu The use of a deuterated analog is advantageous because its chemical behavior is nearly identical to the unlabeled analyte, but it is distinguishable by its higher mass. chromforum.org This allows for accurate correction of variations that can occur during sample preparation, injection, and ionization. wuxiapptec.comcerilliant.com The mass difference should ideally be at least 4-5 Da to minimize mass spectrometric cross-talk. wuxiapptec.com The stability of the deuterium (B1214612) labels is also a key consideration, as exchange with protons can compromise the accuracy of the results. sigmaaldrich.com

Research Applications of R Citalopram D6 Oxalate in Pre Clinical and in Vitro Studies

Investigation of Drug Metabolism and Biotransformation Pathways

Stable isotope-labeled compounds are invaluable for elucidating complex metabolic pathways and understanding the disposition of drugs. nih.govacs.org (R)-Citalopram-d6 Oxalate (B1200264) is employed in studies designed to trace the metabolic fate of the R-enantiomer of citalopram (B1669093), providing insights into the specific enzymes responsible for its biotransformation and the effects of stereochemistry on these processes.

The metabolism of citalopram is complex, involving several cytochrome P450 enzymes. In vitro studies using human liver microsomes have identified three primary isozymes responsible for the initial N-demethylation of citalopram to its metabolite, desmethylcitalopram: CYP2C19, CYP3A4, and CYP2D6. nih.govclinpgx.orgnih.govnih.gov While both CYP2C19 and CYP3A4 play primary roles, CYP2D6 is considered to have a secondary role in this initial step. nih.govnih.gov The subsequent N-demethylation of desmethylcitalopram to didesmethylcitalopram is mediated predominantly by CYP2D6. clinpgx.orgresearchgate.netnih.gov

In such studies, (R)-Citalopram-d6 serves as an ideal internal standard. Its near-identical chemical behavior ensures it mimics the unlabeled (R)-citalopram during sample extraction and chromatographic separation, while its different mass allows for accurate quantification of the parent compound and its non-deuterated metabolites.

| CYP Isozyme | Metabolic Step | Role | Reference |

|---|---|---|---|

| CYP2C19 | Citalopram → Desmethylcitalopram | Primary | nih.govclinpgx.orgnih.gov |

| CYP3A4 | Citalopram → Desmethylcitalopram | Primary | nih.govclinpgx.orgnih.gov |

| CYP2D6 | Citalopram → Desmethylcitalopram | Minor/Secondary | nih.govclinpgx.orgnih.gov |

| CYP2D6 | Desmethylcitalopram → Didesmethylcitalopram | Primary | clinpgx.orgresearchgate.netnih.gov |

Beyond the CYP450 system, other enzymatic pathways contribute to citalopram's biotransformation. In vitro studies have demonstrated that monoamine oxidases (MAO-A and MAO-B) are involved in the deamination of citalopram and its N-demethylated metabolites to form the citalopram propionic acid derivative. nih.govcapes.gov.br This metabolic pathway has been identified in human liver and brain preparations. capes.gov.brnih.gov One in vitro study using human blood showed that MAO-B activity, correlated with platelet count, leads to the formation of citalopram propionic acid, with the production from the S-enantiomer being significantly higher than from the R-enantiomer. nih.govresearchgate.net This indicates that MAO-mediated metabolism may also be stereoselective.

Citalopram is a racemic mixture, and its enantiomers exhibit different metabolic profiles. nih.govnih.gov In vitro studies have consistently shown that the clearance of citalopram is stereoselective. nih.govclinpgx.org The primary metabolizing enzymes, CYP2C19, CYP3A4, and CYP2D6, all preferentially metabolize the pharmacologically active S-enantiomer (escitalopram) over the R-enantiomer. nih.govclinpgx.orgnih.gov Consequently, the R-enantiomer is cleared more slowly from the body. researchgate.net

The use of deuterated analogues like (R)-Citalopram-d6 Oxalate is crucial in these enantioselective studies. By adding a known quantity of (R)-Citalopram-d6 to a biological sample, researchers can precisely quantify the concentration of the native R-enantiomer and its metabolites, even in the presence of the S-enantiomer and its corresponding metabolites. This allows for an accurate determination of S/R ratios and a clearer understanding of the enantioselective disposition of the drug. nih.govresearchgate.net

Deuteration, the replacement of hydrogen with its stable isotope deuterium (B1214612), is a strategy used in medicinal chemistry to enhance a drug's metabolic profile. researchgate.netjuniperpublishers.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Since many metabolic processes, particularly those mediated by CYP450 enzymes, involve the cleavage of a C-H bond, replacing hydrogen with deuterium at a metabolic "soft spot" can slow down the rate of metabolism. nih.govnih.gov This phenomenon is known as the kinetic isotope effect.

(R)-Citalopram-d6 has deuterium atoms on the N-dimethyl group, a primary site of metabolic attack for N-demethylation. simsonpharma.com This strategic placement makes the molecule more resistant to metabolism by CYP enzymes compared to its non-deuterated counterpart. juniperpublishers.comnih.gov This increased metabolic stability is a key reason why deuterated compounds are excellent internal standards; they are less prone to degradation during sample analysis, leading to more reliable and reproducible quantification. nih.govmetsol.com In non-human in vivo models, this enhanced stability can lead to a longer half-life and increased systemic exposure compared to the parent compound. researchgate.netresearchgate.net

Pharmacokinetic Research Probes in Non-Human Models

In non-human pharmacokinetic studies, this compound is used to probe the disposition of the R-enantiomer in vivo. These studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. nih.govnih.gov

The kinetic isotope effect (KIE) is a powerful tool for investigating reaction mechanisms and the rate-limiting steps of drug metabolism. nih.govnih.govsemanticscholar.org By comparing the pharmacokinetic profiles of (R)-Citalopram and (R)-Citalopram-d6 in non-human models, researchers can quantify the impact of deuteration on the drug's disposition.

| Pharmacokinetic Parameter | Expected Outcome for (R)-Citalopram-d6 (vs. non-deuterated) | Interpretation | Reference |

|---|---|---|---|

| Metabolic Clearance (CLm) | Decreased | Confirms that N-demethylation is a significant pathway for elimination. | researchgate.netnih.gov |

| Half-life (t1/2) | Increased | Slower metabolism leads to longer persistence in the body. | juniperpublishers.comresearchgate.net |

| Area Under the Curve (AUC) | Increased | Reduced clearance results in greater overall drug exposure. | nih.gov |

| Metabolite Formation (Desmethylcitalopram) | Decreased | Directly demonstrates the slowing of the N-demethylation pathway. | researchgate.net |

Tracer Studies for Understanding Drug Distribution and Clearance (non-human in vivo models)

Stable isotope-labeled compounds like this compound are instrumental as tracers in non-human in vivo studies to delineate the absorption, distribution, metabolism, and excretion (ADME) of citalopram. When co-administered with the non-labeled drug, the deuterated form acts as a tracer that can be accurately quantified by liquid chromatography-mass spectrometry (LC-MS/MS). This methodology allows for precise tracking of the parent compound and its metabolites in various biological matrices such as plasma, urine, and different tissues.

While specific studies detailing the use of this compound for mapping tissue distribution are not extensively published, the principles of such tracer studies are well-established. For instance, in vivo microdialysis in animal models, such as rats, can be employed to measure extracellular levels of the drug and its metabolites in specific brain regions, providing insights into its ability to cross the blood-brain barrier and its concentration at the site of action. nih.gov The use of a deuterated standard in these sensitive analytical methods is crucial for generating reliable quantitative data.

Elucidation of Species-Specific Differences in Citalopram Pharmacokinetics (animal studies)

Preclinical animal studies are fundamental for understanding the pharmacokinetic profile of a drug before human trials. Significant species-specific differences in drug metabolism can impact efficacy and toxicity. Research on citalopram has revealed notable variations in its pharmacokinetic parameters across different animal species.

For example, studies on racemic citalopram have shown differences in half-life and plasma clearance between baboons, dogs, rats, and mice. In dogs, the metabolism of citalopram can lead to considerably higher plasma concentrations of the metabolite didesmethylcitalopram (DDCIT) compared to humans, which has been associated with toxicity in this species. nih.gov Furthermore, stereoselective metabolism has been observed, with the S- and R-enantiomers being metabolized at different rates. In rats, the enantiomeric ratio in serum and brain tissue changes over time after a single dose, indicating stereoselective metabolism and distribution.

In these types of pharmacokinetic studies, this compound is an ideal internal standard for the quantification of (R)-citalopram. Its use in LC-MS/MS assays ensures high precision and accuracy, which is essential for defining the pharmacokinetic profiles of the individual enantiomers in different species. nih.gov By enabling accurate measurement, it helps researchers understand how different species handle the drug, providing crucial data for extrapolating animal study results to humans.

Table 1: Comparative Pharmacokinetic Parameters of Racemic Citalopram in Different Animal Species

| Species | Half-life (hours) | Systemic Plasma Clearance (ml/min/kg) |

| Baboon | 3 | 39 |

| Dog | 3.5 - 8 | 14 - 37 |

| Rat | 3 | 82 (male), 103 (female) |

| Mouse | 1.5 | 87 (male), 116 (female) |

This table presents data for racemic citalopram and is intended to illustrate species-specific differences in pharmacokinetics.

Stereochemical Pharmacology and Receptor Interactions

The two enantiomers of citalopram, (S)-citalopram (escitalopram) and (R)-citalopram, exhibit significant differences in their pharmacological activity, a phenomenon known as stereoselectivity. Escitalopram (B1671245) is the therapeutically active enantiomer responsible for the antidepressant effects. nih.gov In vitro studies have been crucial in elucidating the molecular basis for these differences.

Comparative Binding Affinity to Serotonin (B10506) Transporter (SERT) and Other Monoamine Transporters (in vitro studies)

The primary molecular target of citalopram is the serotonin transporter (SERT). In vitro binding assays using cell lines expressing human monoamine transporters have demonstrated that (S)-citalopram has a much higher affinity for SERT than (R)-citalopram. The inhibitory potency of (S)-citalopram at SERT is approximately 30 to 40 times greater than that of (R)-citalopram. researchgate.netresearchgate.net Both enantiomers show significantly lower affinity for the norepinephrine transporter (NET) and the dopamine transporter (DAT), establishing citalopram as a highly selective serotonin reuptake inhibitor. nih.govnih.govpsychopharmacologyinstitute.com

Table 2: Comparative Binding Affinities (Ki, nM) of Citalopram Enantiomers at Monoamine Transporters

| Compound | SERT | NET | DAT |

| (S)-Citalopram | 4 | 3,025 | >10,000 |

| (R)-Citalopram | 136 | 1,516 | >10,000 |

Data compiled from in vitro studies using cells expressing human transporters. nih.gov Ki values represent the concentration of the drug required to inhibit 50% of radioligand binding.

Elucidation of Stereoisomeric Selectivity in Molecular Interactions

Beyond the simple difference in binding affinity at the primary site (orthosteric site) of SERT, research has revealed a more complex interaction. (R)-citalopram has been shown to functionally antagonize the effects of (S)-citalopram. nih.gov This antagonism is not due to simple competitive inhibition at the primary binding site but is mediated through an allosteric mechanism. nih.govresearchgate.netresearchgate.net

Studies suggest that SERT possesses a low-affinity allosteric binding site in addition to the high-affinity primary site. While (S)-citalopram binds to both sites, (R)-citalopram appears to interact with the allosteric site, which in turn modulates the binding of (S)-citalopram at the primary site. researchgate.netnih.gov This interaction accelerates the dissociation of (S)-citalopram from the transporter, thereby reducing its inhibitory effect. Kinetic analyses have shown that (S)-citalopram binding induces a long-lasting inhibited state of the transporter, and the co-application of (R)-citalopram partially relieves SERT of this persistent inhibition. nih.gov Molecular modeling studies have further helped to visualize the potential binding orientations of the two enantiomers within the SERT binding pocket, identifying key amino acid residues that determine this stereoselective recognition. nih.govnova.edu

Impurity Profiling and Related Substances Research

In pharmaceutical manufacturing, ensuring the purity of the active pharmaceutical ingredient (API) is paramount. For escitalopram, the therapeutically active enantiomer, its inactive counterpart, (R)-citalopram, is considered a chiral impurity.

Identification and Quantification of Synthetic Impurities of Citalopram

This compound plays a vital role as an internal standard in the development and validation of analytical methods for impurity profiling of escitalopram. crimsonpublishers.comwaters.com The synthesis of escitalopram can result in the presence of various process-related impurities and degradation products, including (R)-citalopram. nih.govscielo.br

Regulatory guidelines require the accurate identification and quantification of these impurities. Highly sensitive and specific analytical techniques, such as LC-MS/MS, are employed for this purpose. In these methods, a known amount of a stable isotope-labeled standard, such as this compound, is added to the sample. Because the deuterated standard has nearly identical physicochemical properties to the analyte ((R)-citalopram), it co-elutes during chromatography and experiences similar effects from the sample matrix (e.g., ion suppression or enhancement) during mass spectrometric analysis. waters.com By comparing the detector response of the analyte to that of the known concentration of the internal standard, a highly accurate and precise quantification of the impurity can be achieved. This ensures the quality, safety, and efficacy of the final drug product.

Monitoring of Degradation Products and Their Stereochemistry in Formulation Studies

In pharmaceutical development, ensuring the stability of a drug substance is critical. Forced degradation studies are conducted to identify potential degradation products and establish the stability-indicating nature of analytical methods. This compound serves as an invaluable internal standard in these studies for its non-deuterated counterpart, (R)-Citalopram, and the racemate, Citalopram.

When Citalopram is subjected to stress conditions such as hydrolysis (acidic and alkaline), oxidation, and photolysis, it can break down into various products. nih.govnih.govscielo.brresearchgate.net For instance, studies on escitalopram (the S-enantiomer) have shown that extensive degradation occurs in alkaline environments, with milder degradation under acidic and oxidative stress. nih.gov Key degradation products identified include 1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxylic acid from hydrolysis and an N-oxide variant from oxidation. nih.govscielo.br

The use of a deuterated internal standard like this compound is crucial for the accurate quantification of the parent drug and its degradation products using techniques like liquid chromatography-mass spectrometry (LC-MS). pharmaffiliates.com Because deuterated compounds are chemically identical to their non-labeled counterparts but have a higher mass, they co-elute with the analyte but are distinguishable by the mass spectrometer. clearsynth.com This allows for precise correction of any sample loss or variability during sample preparation and analysis.

A critical aspect of stability testing for chiral drugs like citalopram is monitoring stereochemical integrity. Citalopram's therapeutic activity resides primarily in the S-enantiomer (Escitalopram), while the R-enantiomer is significantly less potent. mdpi.comchiralpedia.comnih.gov There is a risk that formulation processes involving heat, such as hot-melt extrusion, or degradation pathways could cause racemization—the conversion of the active S-enantiomer into the inactive R-enantiomer. However, studies investigating the thermal stress on Escitalopram Oxalate during such processes found no evidence of conversion to the R-enantiomer. pharmaexcipients.compharmaexcipients.com this compound can be used as a chiral internal standard to precisely track and quantify any potential stereochemical conversion, ensuring that the final product maintains its intended efficacy.

Broader Applications of Deuterated Citalopram in Biological Systems Research

Beyond its role in analytical chemistry, deuterated citalopram is instrumental in preclinical research, particularly in studies related to neurodegenerative diseases and fundamental cellular processes.

Studies on Amyloid-Beta Production Modulation (in transgenic animal models)

Alzheimer's disease is characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. nih.gov Research has explored the potential of selective serotonin reuptake inhibitors (SSRIs) to modulate the production of Aβ. Studies in transgenic mouse models of Alzheimer's disease (APP/PS1 mice) have demonstrated that citalopram can significantly impact Aβ levels. nih.gov

In these preclinical models, administration of citalopram was found to decrease the concentration of Aβ in the brain's interstitial fluid (ISF) in a dose-dependent manner. nih.gov Chronic treatment over 28 days not only arrested the growth of pre-existing amyloid plaques but also reduced the appearance of new plaques by 78%. nih.govsciencedaily.com

Interestingly, the effect on Aβ production appears to be stereospecific. Studies comparing the enantiomers found that escitalopram (S-citalopram) acutely reduced brain ISF Aβ levels by approximately 25%, whereas R-citalopram had no effect. neurology.org This suggests that the therapeutic, Aβ-lowering effect is driven by the S-enantiomer. While these studies primarily used non-deuterated citalopram, the use of deuterated forms like this compound as internal standards in the bioanalytical methods would be essential for accurately measuring drug and metabolite concentrations in brain tissue and fluid, thereby strengthening the pharmacokinetic-pharmacodynamic relationship in these models.

| Research Finding | Animal Model | Effect of Citalopram/Escitalopram | Citation |

| Plaque Growth Arrest | Aged APP/PS1 Transgenic Mice | Halted the growth of pre-existing amyloid plaques. | nih.gov |

| New Plaque Formation | Aged APP/PS1 Transgenic Mice | Reduced the appearance of new plaques by 78%. | nih.govsciencedaily.com |

| Brain Aβ Levels (Racemic) | Aged APP/PS1 Transgenic Mice | Decreased Aβ in brain interstitial fluid dose-dependently. | nih.gov |

| Brain Aβ Levels (Enantiomers) | APP/Presenilin 1 Mice | Escitalopram reduced ISF Aβ by ~25%; R-citalopram had no effect. | neurology.org |

Exploration of Deuterium's Influence on Cellular and Subcellular Processes (in vitro)

The replacement of hydrogen with deuterium can alter the metabolic fate of a drug molecule due to the "kinetic isotope effect" (KIE). osmarks.netwikipedia.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for metabolic enzymes, such as the cytochrome P450 (CYP) family, to break. acs.org This can significantly slow down the rate of metabolism. osmarks.netwikipedia.org

The primary metabolism of citalopram involves N-demethylation to form desmethylcitalopram, a process mediated mainly by CYP3A4 and CYP2C19, with some contribution from CYP2D6. mdpi.comnih.gov this compound is deuterated on the N-methyl groups. This specific placement of deuterium atoms is designed to probe the KIE on its primary metabolic pathway.

In vitro studies using human liver microsomes or heterologously expressed CYP enzymes can utilize this compound to:

Determine Metabolic Rates: By comparing the rate of N-demethylation of (R)-Citalopram with that of (R)-Citalopram-d6, researchers can quantify the kinetic isotope effect. A slower rate of metabolism for the deuterated compound would confirm that C-H bond cleavage at the N-methyl position is a rate-determining step in its metabolism. acs.org

Investigate Metabolic Switching: Sometimes, slowing down one metabolic pathway can cause the drug to be metabolized through alternative routes. researchgate.net In vitro systems can be used to identify and quantify any alternative metabolites that may form from (R)-Citalopram-d6, a phenomenon known as metabolic switching.

These in vitro studies are foundational for designing deuterated drugs with potentially improved pharmacokinetic profiles, such as a longer half-life, which could lead to more stable plasma concentrations and potentially altered dosing regimens. osmarks.netsimsonpharma.comneulandlabs.com

Emerging Research Directions and Future Perspectives

Advancements in Deuterated Compound Synthesis Technologies for Complex Chiral Molecules

The synthesis of complex, chirally pure deuterated molecules like (R)-Citalopram-d6 Oxalate (B1200264) presents a significant challenge in organic synthesis. nih.gov However, recent advancements in synthetic methodologies are making the site-specific incorporation of deuterium (B1214612) into intricate molecular architectures more accessible and efficient.

Catalytic asymmetric synthesis has emerged as a powerful strategy for creating deuterium-containing stereogenic centers. nih.govrsc.org These methods often employ chiral catalysts to control the stereochemical outcome of deuteration reactions, allowing for the precise installation of deuterium atoms. nih.gov For instance, strategies combining H/D exchange with asymmetric cycloadditions have been developed for the synthesis of enantioenriched deuterated heterocyclic compounds. nih.govrsc.org Furthermore, biocatalytic approaches using enzymes, such as NADH-dependent reductases, offer exceptional chemo-, stereo-, and isotopic selectivity under mild conditions. nih.govbohrium.com These enzymatic methods can utilize inexpensive deuterium sources like heavy water (D₂O) to produce asymmetrically deuterated molecules. nih.govbohrium.com

These advancements are crucial for producing a new generation of deuterated compounds for research and potential therapeutic use. The ability to precisely and efficiently synthesize complex chiral deuterated molecules will undoubtedly accelerate research into their unique properties and applications.

Integration of (R)-Citalopram-d6 Oxalate in Systems Biology and Multi-Omics Research

Stable isotope labeling is a cornerstone of systems biology and multi-omics research, enabling the tracing and quantification of molecules in complex biological systems. creative-proteomics.compharmiweb.comtandfonline.com this compound, as a stable isotope-labeled compound (SILC), has significant potential for application in these fields, particularly in metabolomics and proteomics. symeres.comcortecnet.com

In metabolomics, deuterated standards are essential for accurate quantification of metabolites and for tracing metabolic pathways. tandfonline.comeurisotop.comisotope.com By introducing a known amount of a deuterated standard like this compound, researchers can correct for variations in sample preparation and analysis, leading to more reliable data. nuvisan.com Furthermore, the use of stable isotopes allows for metabolic flux analysis, providing insights into the dynamic processes of cellular metabolism. creative-proteomics.comcreative-proteomics.com

In proteomics, stable isotope labeling techniques are used to quantify changes in protein expression levels between different samples. While not a direct application for a small molecule like this compound, the principles of using stable isotopes for quantification are the same. The integration of data from metabolomics studies using deuterated standards with proteomics and genomics data can provide a more holistic understanding of cellular responses to drugs and other stimuli. creative-proteomics.compharmiweb.com

Development of Novel Analytical Platforms for High-Throughput Screening of Chiral Deuterated Compounds

The increasing number of chiral deuterated compounds being synthesized necessitates the development of rapid and sensitive analytical methods for their analysis and screening. nih.govtandfonline.com High-throughput screening (HTS) platforms are crucial for efficiently evaluating large libraries of these compounds.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of chiral compounds, offering high sensitivity and the ability to analyze complex mixtures. nih.gov The development of novel chiral stationary phases for high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) continues to improve the separation of enantiomers. jiangnan.edu.cnchromatographyonline.com

More recently, techniques like capillary electrophoresis-mass spectrometry (CE-MS) and ion mobility-mass spectrometry (IM-MS) have shown great promise for high-throughput chiral analysis. chrom-china.comacs.orgspringernature.com CE-MS offers high separation efficiency and requires minimal sample volumes, making it ideal for screening applications. chrom-china.com IM-MS allows for the separation of ions in the gas phase based on their size and shape, providing an additional dimension of separation that can be used to resolve chiral compounds. acs.orgspringernature.com These advanced analytical platforms are enabling faster and more efficient analysis of chiral deuterated compounds, which is critical for their application in drug discovery and development.

Computational Chemistry and Predictive Modeling of Deuteration Effects on Molecular Interactions and Metabolism

Computational chemistry and predictive modeling are becoming indispensable tools in modern drug discovery. These approaches can be used to predict the effects of deuteration on a molecule's properties, helping to guide the design of new deuterated compounds.

One of the key applications of computational modeling is the prediction of the kinetic isotope effect (KIE). acs.orgacs.orgosti.gov The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. By calculating the KIE, researchers can predict how deuteration will affect the metabolic stability of a drug. acs.orgacs.org This is particularly important for designing drugs with improved pharmacokinetic profiles. nih.govunibestpharm.com

Computational models can also be used to study the effects of deuteration on drug-receptor interactions. nih.govmdpi.comresearchgate.net Deuteration can subtly alter the strength of hydrogen bonds, which can in turn affect the binding affinity of a drug for its target. nih.govmdpi.com Quantum mechanical calculations can provide insights into these subtle effects, helping to explain experimental observations and guide the design of more potent and selective drugs. nih.govnumberanalytics.com

Strategic Applications of Deuterated Standards in Pre-Clinical Drug Development Pipelines

Deuterated compounds, including this compound, play a crucial strategic role in pre-clinical drug development. Their primary application is as internal standards in bioanalytical methods, which are essential for drug metabolism and pharmacokinetic (DMPK) studies. symeres.comnuvisan.com The use of a stable isotope-labeled internal standard that is chemically identical to the analyte allows for highly accurate and precise quantification of the drug and its metabolites in biological matrices. acs.orgnih.gov

Beyond their use as analytical standards, the strategic incorporation of deuterium into drug candidates is a growing area of interest. This "deuterium switch" can lead to improved pharmacokinetic properties, such as a longer half-life and reduced metabolic clearance. nih.govunibestpharm.comwikipedia.org By slowing down the rate of metabolism, deuteration can also reduce the formation of potentially toxic or non-selective metabolites. nih.gov This can lead to a better safety and efficacy profile for the drug. nih.govunibestpharm.com The successful development and approval of deuterated drugs like deutetrabenazine have demonstrated the viability of this approach. nih.govtandfonline.com

The use of deuterated compounds in early drug discovery and development is a promising strategy for creating safer and more effective medicines. nih.govslideshare.net As our understanding of the effects of deuteration continues to grow, we can expect to see even more innovative applications of these compounds in the future.

Q & A

Basic Research Questions

Q. How can (R)-Citalopram-d6 Oxalate be reliably identified and quantified in biological matrices?

- Methodological Answer : Utilize ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) with deuterated internal standards for precise quantification. Key parameters include optimizing chromatographic separation (e.g., C18 columns) and monitoring transitions specific to the deuterated compound (e.g., m/z 325.2 → 109.1 for this compound). Validate the method by assessing matrix effects using blood samples from six different sources to ensure reproducibility . Include calibration curves with a linear range of 1–100 ng/mL and accuracy within ±15% .

Q. What experimental conditions are critical for maintaining the stability of this compound during storage and analysis?

- Methodological Answer : Conduct accelerated stability studies under varying temperatures (e.g., −20°C, 4°C, room temperature) and light exposure. Use LC-MS to monitor degradation products, such as enantiomeric impurities (e.g., (S)-Citalopram-d4 Oxalate) or oxalate dissociation. Stability should be confirmed over 72 hours in autosampler conditions (4°C) and long-term storage (−80°C) . Reference pharmacopeial guidelines for impurity thresholds (e.g., ≤0.1% for enantiomeric contaminants) .

Advanced Research Questions

Q. How can researchers address challenges in detecting trace levels of this compound in complex biological samples?

- Methodological Answer : Optimize sample preparation techniques, such as solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges, to reduce matrix interference. Evaluate ion suppression/enhancement effects by spiking deuterated standards into blank matrices. Use a lower limit of quantification (LLOQ) of 0.5 ng/mL, validated per SWGTOX guidelines, and confirm specificity against structurally similar metabolites (e.g., citalopram N-oxide) . For high sensitivity, employ a microflow LC-MS system to enhance signal-to-noise ratios .

Q. What strategies resolve data contradictions in pharmacokinetic studies involving this compound?

- Methodological Answer : Investigate potential sources of error, such as deuterium isotope effects altering metabolic rates compared to non-deuterated citalopram. Compare pharmacokinetic profiles (e.g., AUC, Cmax) in controlled in vivo models using both deuterated and non-deuterated forms. Validate findings with enantioselective assays to rule out contamination by (S)-enantiomers, which may skew results . Replicate experiments across multiple batches to assess inter-laboratory variability .

Q. How can enantiomeric purity of this compound be ensured during synthesis and characterization?

- Methodological Answer : Employ chiral chromatography (e.g., Chiralpak® AD-H column) with a mobile phase of hexane:ethanol:diethylamine (90:10:0.1) to separate (R)- and (S)-enantiomers. Confirm purity via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Cross-validate results against pharmacopeial reference standards (e.g., USP Citalopram Related Compound H) to ensure compliance with regulatory thresholds for enantiomeric excess (≥99%) . Document synthetic pathways to minimize byproducts like diastereomeric salts .

Q. What experimental designs mitigate confounding factors in metabolic studies of this compound?

- Methodological Answer : Use a crossover study design with matched controls to account for inter-individual variability. Incorporate isotopically labeled internal standards (e.g., citalopram-d6) to normalize recovery rates during extraction. Apply mixed-effects statistical models to differentiate between assay variability and true metabolic differences. Predefine exclusion criteria for outliers based on pre-analytical variables (e.g., hemolyzed samples) .

Methodological Considerations

- Data Analysis : Use software like Skyline or Xcalibur™ for targeted quantification, ensuring integration parameters (e.g., peak area thresholds) are consistent across batches .

- Reproducibility : Adhere to the "Materials and Methods" guidelines from Drug Discoveries & Therapeutics, including detailed protocols for synthesis, purification, and validation to enable replication .

- Regulatory Compliance : Align impurity profiles with Pharmacopeial Forum standards (e.g., USP-NF) to meet global regulatory requirements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.